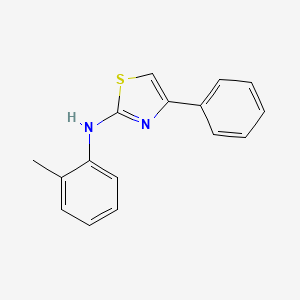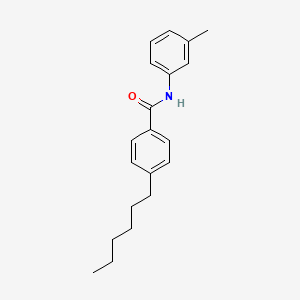![molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina es un compuesto que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
La síntesis de N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina típicamente involucra la reacción de condensación entre 1,3-difenil-1H-pirazol-4-carbaldehído y 4-metoxianilina. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se enfría luego, y el producto resultante se purifica por recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para producir las aminas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo metoxi puede ser reemplazado por otros nucleófilos como haluros o tioles.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, permanganato de potasio, borohidruro de sodio, hidruro de litio y aluminio, y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como ligando en química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: Ha mostrado prometedoras actividades antimicrobianas y anticancerígenas, lo que lo convierte en un posible candidato para el desarrollo de fármacos.
Medicina: La capacidad del compuesto para inhibir ciertas enzimas y sus efectos citotóxicos en las células cancerosas se han explorado para aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina involucra su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales. En las células cancerosas, el compuesto induce la apoptosis al activar las vías de caspasas e inhibir la proliferación celular mediante la modulación de las vías de señalización .
Comparación Con Compuestos Similares
N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina se puede comparar con otras bases de Schiff y derivados de pirazol:
Bases de Schiff: Compuestos similares incluyen N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]anilina y N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-cloroanilina. Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes, lo que puede influir en su reactividad y aplicaciones.
Derivados de pirazol: Compuestos como 1,3-difenil-1H-pirazol-4-carbaldehído y 1,3-difenil-1H-pirazol-4-ácido carboxílico están relacionados estructuralmente y exhiben propiedades químicas similares.
N-[(E)-(1,3-difenil-1H-pirazol-4-il)metilideno]-4-metoxianilina destaca por su combinación única de un anillo de pirazol y un grupo metoxianilina, lo que le confiere propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C23H19N3O |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3 |
Clave InChI |
WFRLBCZRESHEIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)

![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)



![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
